molecular formula C9H7ClO3 B12440049 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 1531526-11-0

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B12440049
CAS No.: 1531526-11-0
M. Wt: 198.60 g/mol
InChI Key: GKZRKBLDRBZQQF-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a chloro-substituted phenol with an appropriate carboxylic acid derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and infections.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid
  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
  • 7-Chloro-2,3-dihydro-1-benzofuran-3-ol

Uniqueness

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific chloro and carboxylic acid substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1531526-11-0

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H7ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12)

InChI Key

GKZRKBLDRBZQQF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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